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Compound of Interest

Compound Name: But-2-yne-1,1-diol

Cat. No.: B8596361 Get Quote

This guide provides an in-depth overview of the spectroscopic data for But-2-yne-1,4-diol, a

key industrial chemical and versatile synthetic intermediate. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for data acquisition. This document is intended for

researchers, scientists, and professionals in drug development and materials science.

Molecular Structure
But-2-yne-1,4-diol, with the chemical formula C₄H₆O₂, possesses a symmetrical structure

containing a carbon-carbon triple bond (alkyne) flanked by two primary alcohol functional

groups.[1][2][3] This structure dictates its characteristic spectroscopic features.

Chemical Structure: HO-CH₂-C≡C-CH₂-OH

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for But-2-yne-1,4-diol.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

~4.2 Singlet -CH₂-

Variable Broad Singlet -OH
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Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on solvent,

concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data[3][4]

Chemical Shift (δ) ppm Assignment

~50 -CH₂-

~85 -C≡C-

Table 3: Infrared (IR) Spectroscopy Data[1][2][5]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (alcohol)

~2900 Medium C-H stretch (alkane)

~2250 Weak C≡C stretch (alkyne)

~1050 Strong C-O stretch (primary alcohol)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data[1][6][7]

m/z Relative Intensity (%) Assignment

86 Moderate [M]⁺ (Molecular Ion)

57 High [M - CHO]⁺

39 High [C₃H₃]⁺

29 High [CHO]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid sample like

But-2-yne-1,4-diol. Instrument-specific parameters should be optimized by the operator.
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3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a solid sample for solution-state NMR.

Sample Preparation:

Accurately weigh 5-25 mg of But-2-yne-1,4-diol for ¹H NMR and 50-100 mg for ¹³C NMR.

[8]

Dissolve the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in

a small vial.[9][10]

Ensure complete dissolution. Gentle heating or vortexing may be applied if necessary.[8]

If any particulate matter remains, filter the solution through a pipette with a cotton or glass

wool plug before transferring it to the NMR tube.[8]

Transfer approximately 0.7 mL of the solution into a clean, dry 5 mm NMR tube.[10]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if required.[8]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or

¹³C).[11]

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.[10]

Acquire the spectrum using appropriate pulse sequences (e.g., a simple pulse-and-

acquire for ¹H and ¹³C).[11]

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.[11]
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

3.2 Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) and Thin Solid Film methods are commonly used for

solid samples.[12][13]

Sample Preparation (ATR Method):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like

isopropanol or ethanol.[14]

Place a small amount of powdered But-2-yne-1,4-diol onto the crystal, ensuring complete

coverage of the sampling area.[14]

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[14]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Clean the ATR crystal and pressure arm tip thoroughly after the measurement.[14]

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of a solid sample using an Electron Ionization (EI) source,

often coupled with a direct insertion probe or Gas Chromatography (GC) inlet.[15][16]

Sample Introduction (Direct Insertion Probe):
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Load a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the solids probe.

Insert the probe into the mass spectrometer's ion source through a vacuum lock.[15]

Gradually heat the probe to volatilize the sample directly into the ion source.

Ionization and Analysis:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[16]

The resulting ions (molecular ion and fragment ions) are accelerated out of the ion source.

[15]

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).[15]

A detector measures the abundance of each ion.

Data Interpretation:

The resulting mass spectrum is plotted as relative intensity versus m/z.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides

the molecular weight of the compound.[16]

The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of But-2-yne-1,4-diol.

Caption: Workflow for the spectroscopic characterization of But-2-yne-1,4-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8596361?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8596361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

